5,6-Methylenedioxy-1-indanone

Catalog No.
S775295
CAS No.
6412-87-9
M.F
C10H8O3
M. Wt
176.17 g/mol
Availability
In Stock
* This item is exclusively intended for research purposes and is not designed for human therapeutic applications or veterinary use.
5,6-Methylenedioxy-1-indanone

CAS Number

6412-87-9

Product Name

5,6-Methylenedioxy-1-indanone

IUPAC Name

5,6-dihydrocyclopenta[f][1,3]benzodioxol-7-one

Molecular Formula

C10H8O3

Molecular Weight

176.17 g/mol

InChI

InChI=1S/C10H8O3/c11-8-2-1-6-3-9-10(4-7(6)8)13-5-12-9/h3-4H,1-2,5H2

InChI Key

LKLNTTMWFRNYLE-UHFFFAOYSA-N

SMILES

C1CC(=O)C2=CC3=C(C=C21)OCO3

Canonical SMILES

C1CC(=O)C2=CC3=C(C=C21)OCO3

The exact mass of the compound 5,6-Methylenedioxy-1-indanone is unknown and the complexity rating of the compound is unknown. The compound has been submitted to the National Cancer Institute (NCI) for testing and evaluation and the Cancer Chemotherapy National Service Center (NSC) number is 65075. The United Nations designated GHS hazard class pictogram is Irritant, and the GHS signal word is WarningThe storage condition is unknown. Please store according to label instructions upon receipt of goods.

5,6-Methylenedioxy-1-indanone (CAS 6412-87-9) is a highly specialized bicyclic ketone widely procured as a critical building block in the synthesis of neuroactive pharmaceutical ingredients, particularly acetylcholinesterase (AChE) inhibitors and adenosine receptor antagonists. Characterized by a conformationally locked methylenedioxy ring fused to an indanone core, this solid intermediate offers distinct stereoelectronic properties compared to its unbridged dialkoxy analogs. In industrial and laboratory settings, it is primarily selected for its high reactivity in base-catalyzed condensations and its ability to impart significant structural rigidity and thermal stability to downstream active pharmaceutical ingredients (APIs) .

Substituting 5,6-methylenedioxy-1-indanone with the more common 5,6-dimethoxy-1-indanone (the standard donepezil precursor) fundamentally alters both the process chemistry and the final product profile. The methylenedioxy bridge locks the oxygen atoms into a rigid, planar conformation, eliminating the rotational degrees of freedom present in the two methoxy groups of the dimethoxy analog. This lack of flexibility restricts the induced-fit binding capabilities in target receptor pockets, thereby modulating pharmacological potency. Furthermore, the rigid coplanar structure significantly increases the crystalline lattice energy of the resulting derivatives, leading to vastly different thermal behaviors, solubility profiles, and solid-state formulation requirements that cannot be reconciled if the wrong precursor is procured[1].

Synthetic Yield in Base-Catalyzed Condensation Workflows

In the synthesis of 2-benzylidene-1-indanone derivatives via Claisen-Schmidt condensation, the choice of the indanone core directly impacts the reaction efficiency. When reacted with 3,4-dihydroxybenzaldehyde, 5,6-methylenedioxy-1-indanone achieved a 90% isolated yield. In direct comparison, the standard 5,6-dimethoxy-1-indanone yielded 84%, and the mono-substituted 5-methoxy-1-indanone yielded only 63% under identical conditions [1].

Evidence DimensionIsolated synthetic yield
Target Compound Data90% yield (5,6-methylenedioxy-1-indanone)
Comparator Or Baseline84% yield (5,6-dimethoxy-1-indanone); 63% yield (5-methoxy-1-indanone)
Quantified Difference6% to 27% absolute yield improvement
ConditionsReaction with 3,4-dihydroxybenzaldehyde to form benzylidene derivatives

Higher coupling yields reduce raw material waste and improve the overall cost-efficiency of manufacturing complex API intermediates.

Thermal Stability and Crystallinity of Downstream Derivatives

The structural rigidity of the methylenedioxy group profoundly influences the thermal properties of the synthesized end-products. The 2-(3,4-dihydroxybenzylidene) derivative synthesized from 5,6-methylenedioxy-1-indanone exhibits a melting point of 317.96 °C. In contrast, the exact same derivative synthesized from 5,6-dimethoxy-1-indanone melts at 262.66 °C [1]. This substantial increase in thermal stability is attributed to the locked coplanar geometry enhancing crystalline lattice packing.

Evidence DimensionMelting point of downstream derivative
Target Compound Data317.96 °C
Comparator Or Baseline262.66 °C (5,6-dimethoxy-1-indanone derivative)
Quantified Difference+55.3 °C increase in melting point
ConditionsMelting point analysis of synthesized 2-(3,4-dihydroxybenzylidene)-1-indanone analogs

The significantly higher thermal stability is critical for solid-state API formulation, enabling high-temperature processing without degradation.

Modulation of hAChE Inhibitory Potency in Prodrug Development

When developing N-benzylpyridinium salts as dual binding site hAChE inhibitors (donepezil analogs), the indanone substitution pattern dictates target affinity. While the 5,6-dimethoxy-1-indanone core achieves the maximum raw potency (IC50 = 8 nM), altering the steric profile by substituting it with rigid variants such as the methylenedioxy analog modulates the potency to a slightly lower, yet highly active range (IC50 = 27–91 nM) [1]. This modulation is leveraged in bio-oxidizable prodrug strategies to fine-tune binding kinetics and potentially reduce peripheral cholinergic side effects.

Evidence DimensionhAChE inhibition (IC50)
Target Compound Data27–91 nM (modulated potency range for substituted analogs)
Comparator Or Baseline8 nM (5,6-dimethoxy-1-indanone derivative)
Quantified DifferenceControlled reduction in affinity (approx. 3x to 11x higher IC50)
ConditionsIn vitro hAChE inhibition assay for indanone-derived N-benzylpyridinium salts

Procuring the methylenedioxy analog is essential for research programs aiming to tune down raw potency to achieve better safety profiles in novel Alzheimer's prodrugs.

High-Yield Synthesis of Conformationally Rigid API Intermediates

Due to its superior reactivity in base-catalyzed condensations (achieving up to 90% yield compared to 84% for dimethoxy analogs), this compound is the optimal precursor for manufacturing libraries of rigid benzylidene-indanone scaffolds used in neurological drug discovery [1].

Development of High-Melting-Point Solid-State Formulations

The locked methylenedioxy bridge imparts massive gains in crystalline lattice energy, raising the melting points of downstream derivatives by over 55 °C compared to dimethoxy equivalents[1]. It is the preferred starting material when the final API requires exceptional thermal stability for aggressive milling or high-temperature melt-extrusion processes.

Tuning Pharmacokinetics in Donepezil-Based Prodrugs

While standard donepezil relies on a dimethoxy core for maximum hAChE inhibition, the methylenedioxy core is specifically selected to modulate receptor affinity (shifting IC50 from 8 nM to the 27-91 nM range)[2]. This makes it a critical building block for designing next-generation Alzheimer's treatments that aim to minimize peripheral cholinergic side effects through altered binding kinetics.

XLogP3

1.5

GHS Hazard Statements

Aggregated GHS information provided by 38 companies from 1 notifications to the ECHA C&L Inventory.;
H302 (100%): Harmful if swallowed [Warning Acute toxicity, oral];
Information may vary between notifications depending on impurities, additives, and other factors. The percentage value in parenthesis indicates the notified classification ratio from companies that provide hazard codes. Only hazard codes with percentage values above 10% are shown.

Pictograms

Irritant

Irritant

Other CAS

6412-87-9

Wikipedia

5,6-Methylenedioxy-1-indanone

Dates

Last modified: 08-15-2023

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